molecular formula C12H16N4 B3021315 2-(4-Ethylpiperazino)isonicotinonitrile CAS No. 1017028-13-5

2-(4-Ethylpiperazino)isonicotinonitrile

Cat. No. B3021315
CAS RN: 1017028-13-5
M. Wt: 216.28 g/mol
InChI Key: NFIPWUNGOSCXHY-UHFFFAOYSA-N
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Description

“2-(4-Ethylpiperazino)isonicotinonitrile” is a chemical compound with the CAS Number: 1017028-13-5 . It has a molecular weight of 216.29 and its IUPAC name is 2-(4-ethyl-1-piperazinyl)isonicotinonitrile .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H16N4 . The InChI code for this compound is 1S/C12H16N4/c1-2-15-5-7-16(8-6-15)12-9-11(10-13)3-4-14-12/h3-4,9H,2,5-8H2,1H3 .

Safety and Hazards

In terms of safety and hazards, immediate measures should be taken in case of skin contact, eye contact, inhalation, or ingestion . These include washing the affected area with copious amounts of water and seeking medical attention if irritation persists . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-15-5-7-16(8-6-15)12-9-11(10-13)3-4-14-12/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIPWUNGOSCXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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